molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No. B2897282
CAS RN: 672951-60-9
M. Wt: 233.274
InChI Key: VOUIBFNRFWIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound . It belongs to an important class of heterocyclic compounds present in various biologically active agents . Some substituted pyrrolo[1,2-a]quinoxaline derivatives are utilized for novel and highly potent 5-HT3 receptor agonists . Furthermore, many pyrrolo[1,2-a]quinoxaline derivatives have been proven to possess other biological activities, including antimalarial activity, antitumor activity, HIV-1 reverse transcriptase inhibitors, human protein kinase CK2 inhibitors, PARP-1 inhibitors, non-peptide glucagon receptor antagonists, and so on .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been accomplished by using various approaches. One of these approaches involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .


Molecular Structure Analysis

The molecular formula of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is C11H9NO . The average mass is 171.195 Da and the monoisotopic mass is 171.068420 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline include C–C bond cleavage and new C–C and C–N bond formation . The reaction proceeds according to a radical mechanism in the presence of an iridium catalyst and PhI (OAc) 2 .

Scientific Research Applications

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative . The corresponding polymer was obtained via electrochemical polymerization, and its electrochemical and optical properties were discussed in detail . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Antimicrobial Activity

Pyrrolo[1,2-a]quinoxaline derivatives have shown antimicrobial activity . They have been studied as potential antiparasitic agents, including antimalarial and anti-Leishmania agents .

Antifungal Activity

These compounds have also demonstrated antifungal activity . They have been assessed for their in vitro antifungal effect on six strains of Candida species .

Antitumor and Antileukemic Activity

Pyrrolo[1,2-a]quinoxaline derivatives have been studied for their potential antitumor and antileukemic activities.

Kinase Inhibitory Activity

These compounds have been applied as inhibitors of human protein kinase CK2 and AKT kinase . They have also shown inhibitory effects on enzymes RAD51 .

Analgesic Activity

Some of these compounds have shown to possess analgesic activity .

Tuberculostatic Activity

Pyrrolo[1,2-a]quinoxaline derivatives have also demonstrated tuberculostatic activity .

Fluorescent Probes

4-(2-Arylidenehydrazinyl)pyrrolo[1,2-a]quinoxalines have been used as fluorescent probes .

These applications provide motivation for synthetic chemists to develop new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives .

properties

IUPAC Name

4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIBFNRFWIPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.